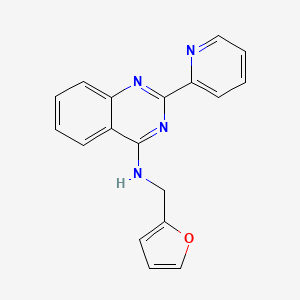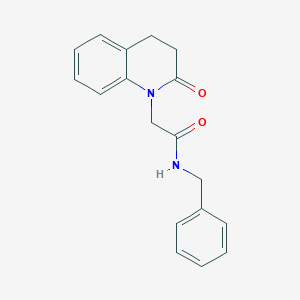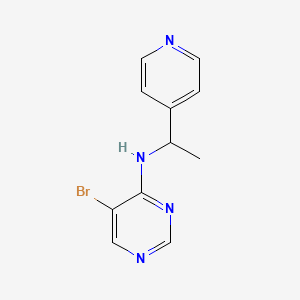![molecular formula C11H11N5O3 B7579344 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579344.png)
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA belongs to the class of triazole derivatives and is a potent inhibitor of histone deacetylases (HDACs).
Aplicaciones Científicas De Investigación
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has been shown to inhibit HDACs, which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the suppression of oncogenes, making 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid a potential anticancer agent. 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has also been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid exerts its therapeutic effects by inhibiting HDACs, which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the suppression of oncogenes. 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid also inhibits the aggregation of amyloid-beta peptides by binding to the beta-sheet structure of amyloid-beta, preventing its aggregation and subsequent neurotoxicity. Finally, 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-kappaB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has been shown to have potent anticancer, neuroprotective, and anti-inflammatory effects in various preclinical studies. 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has been shown to induce apoptosis in cancer cells, inhibit the growth and invasion of cancer cells, and sensitize cancer cells to chemotherapy. 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has also been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease. Finally, 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has been shown to reduce inflammation and improve outcomes in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has several advantages as a research tool, including its potent inhibitory effects on HDACs, its ability to cross the blood-brain barrier, and its low toxicity. However, 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid also has some limitations, including its limited solubility in water and its potential off-target effects.
Direcciones Futuras
There are several future directions for research on 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid, including the development of more potent and selective HDAC inhibitors, the investigation of the effects of 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid on other epigenetic targets, and the development of 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid-based therapeutics for cancer, Alzheimer's disease, and inflammatory diseases. Additionally, the development of 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid analogs with improved pharmacokinetic properties and reduced off-target effects could lead to the development of more effective 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid-based therapeutics.
Métodos De Síntesis
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid can be synthesized using a multistep reaction involving the reaction of 6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 6-methyl-2-pyridinecarbonyl chloride. This intermediate is then reacted with sodium azide to form 6-methyl-2-pyridinecarboxylic acid azide, which is further reacted with 4-(prop-2-yn-1-yl)-1H-1,2,3-triazole to form 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid.
Propiedades
IUPAC Name |
2-[4-[(6-methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-7-3-2-4-9(12-7)13-11(19)8-5-16(15-14-8)6-10(17)18/h2-5H,6H2,1H3,(H,17,18)(H,12,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTWIEPLUWENRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CN(N=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dihydroxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanone](/img/structure/B7579263.png)
![N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}acetamide](/img/structure/B7579286.png)
![N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine](/img/structure/B7579296.png)

![3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine](/img/structure/B7579312.png)
![3-[(2-Chloropyridin-3-yl)methylsulfanyl]butan-1-amine](/img/structure/B7579316.png)


![1-(2,2,2-Trifluoroethyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7579336.png)
![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile](/img/structure/B7579352.png)
![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B7579360.png)
![2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B7579361.png)
